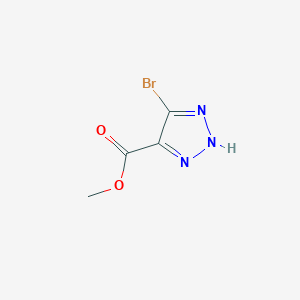
Methyl 5-Bromo-1H-1,2,3-triazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 5-Bromo-1H-1,2,3-triazole-4-carboxylate” is a chemical compound with the CAS Number: 1427475-25-9 . It has a molecular weight of 206 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI Code for “this compound” is1S/C4H4BrN3O2/c1-10-4(9)2-3(5)7-8-6-2/h1H3,(H,6,7,8) . Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored at 4°C .Applications De Recherche Scientifique
Synthesis of Novel Compounds
A significant application of Methyl 5-Bromo-1H-1,2,3-triazole-4-carboxylate is in the synthesis of novel compounds. Studies have demonstrated its utility in generating diverse chemical structures with potential biological activities. For instance, novel pyridyl–pyrazole-3-one derivatives were synthesized, showcasing a method that leverages solvent and copper ion-induced reactions. These compounds exhibited selective cytotoxicity against tumor cell lines without harming normal liver cells, suggesting potential in cancer research (Q. Huang et al., 2017).
Physicochemical Properties
Research has also focused on the physicochemical properties of derivatives related to this compound. For example, the properties of new S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols were explored, with findings indicating significant antibacterial activity against a range of microorganisms. This study highlights the chemical versatility and potential for developing antimicrobial agents (2020).
Biological Applications
Furthermore, the biological implications of compounds derived from this compound have been investigated. The study of the mechanism and inhibiting efficiency of triazole derivatives on mild steel corrosion in acidic media provides insight into potential industrial applications, including corrosion inhibition (M. Lagrenée et al., 2002).
Supramolecular Interactions
The supramolecular interactions of 1,2,3-triazoles, derived from this compound, have been thoroughly examined, revealing their versatility in complexation, anion recognition, and as building blocks in coordination chemistry. These studies underscore the broad utility of 1,2,3-triazoles in supramolecular and coordination chemistry, going beyond traditional applications in click chemistry (B. Schulze & U. Schubert, 2014).
Environmental and Corrosion Studies
Lastly, environmental and corrosion studies have also benefited from the use of triazole derivatives. Investigations into the adsorption of triazole derivatives on metal surfaces in corrosive environments provide valuable insights for the development of more effective corrosion inhibitors, which is crucial for extending the lifespan of metal structures in harsh conditions (D. S. Chauhan et al., 2019).
Safety and Hazards
The safety information available indicates that this compound should be handled with caution. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition .
Propriétés
IUPAC Name |
methyl 5-bromo-2H-triazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3O2/c1-10-4(9)2-3(5)7-8-6-2/h1H3,(H,6,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGXTPMJNKWAHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNN=C1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2671225.png)
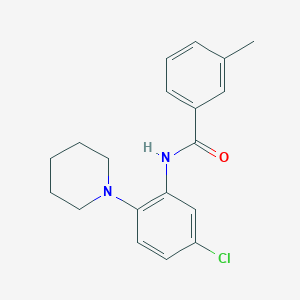
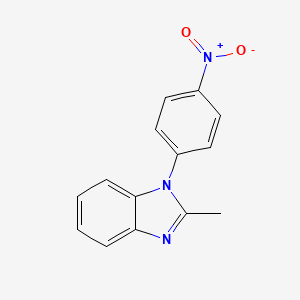
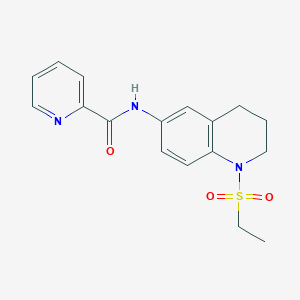


![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2671233.png)
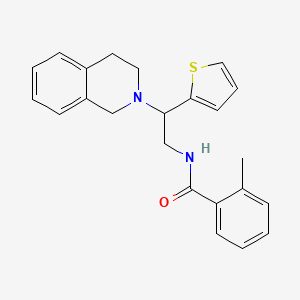

![2-[[1-[(2-Methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2671238.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2671240.png)
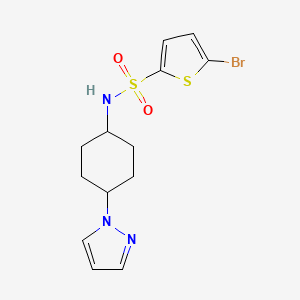
![[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone](/img/structure/B2671245.png)

